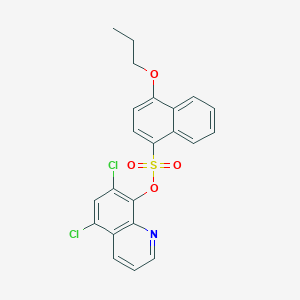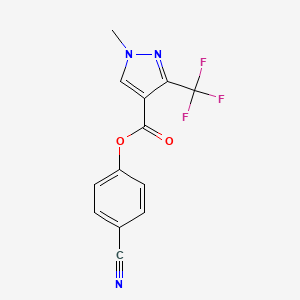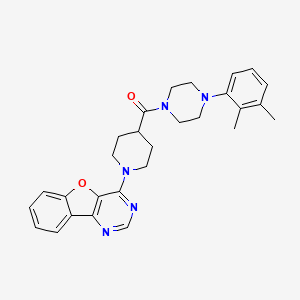![molecular formula C23H18FN3O2 B2796145 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide CAS No. 898455-30-6](/img/structure/B2796145.png)
2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide, also known as AG-014699, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). It has gained significant attention in the field of cancer research due to its potential as a therapeutic agent.
科学研究应用
2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to selectively target cancer cells that have defects in the homologous recombination DNA repair pathway, making it a promising treatment option for cancers such as breast, ovarian, and prostate cancer. 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide has also been investigated for its potential in combination therapy with other chemotherapeutic agents, such as temozolomide, to improve treatment outcomes.
作用机制
2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide works by inhibiting the activity of PARP, an enzyme involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death. 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide selectively targets cancer cells that have defects in the homologous recombination DNA repair pathway, as these cells are more reliant on PARP for DNA repair.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to inhibit the growth of tumors in animal models, providing further evidence of its potential as a therapeutic agent. However, the biochemical and physiological effects of 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide on normal cells and tissues require further investigation.
实验室实验的优点和局限性
2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells with defects in the homologous recombination DNA repair pathway. However, it also has limitations, such as its low solubility and stability, which can affect its efficacy and bioavailability.
未来方向
There are several future directions for research on 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide. One area of interest is the development of more potent and selective PARP inhibitors, as well as the investigation of combination therapy with other chemotherapeutic agents. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide in clinical trials, as well as its potential for use in other diseases beyond cancer. Overall, 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide holds great promise as a therapeutic agent in cancer treatment, and further research is needed to fully explore its potential.
合成方法
The synthesis of 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide involves a series of chemical reactions, starting with the condensation of 4-fluoroaniline and 2-methyl-4-oxoquinazoline-3-carboxylic acid. The resulting intermediate is then reacted with 4-aminobenzophenone to yield 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide. The synthesis of 2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide has been optimized to improve its yield and purity, making it a suitable candidate for further research.
属性
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-15-25-21-5-3-2-4-20(21)23(29)27(15)19-12-10-18(11-13-19)26-22(28)14-16-6-8-17(24)9-7-16/h2-13H,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQUIUPGTFJSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

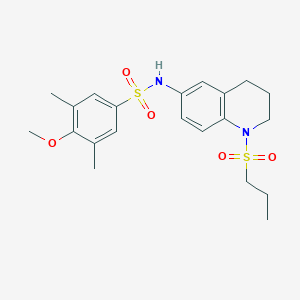
![7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2796064.png)

![Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2796066.png)
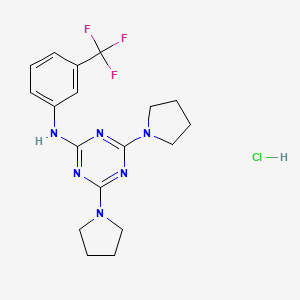
![3-(4-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796068.png)
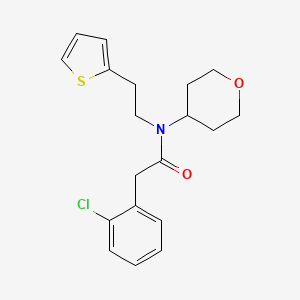

![4-Ethynyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2796071.png)

